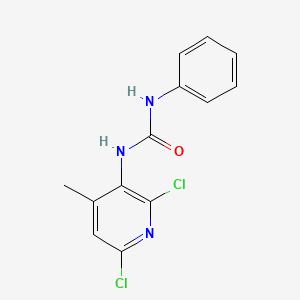
3-(2,6-DICHLORO-4-METHYLPYRIDIN-3-YL)-1-PHENYLUREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-DICHLORO-4-METHYLPYRIDIN-3-YL)-1-PHENYLUREA is a useful research compound. Its molecular formula is C13H11Cl2N3O and its molecular weight is 296.15 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,6-dichloro-4-methylpyridin-3-yl)-N'-phenylurea is 295.0279174 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bioremediation and Environmental Degradation
Research has demonstrated the effectiveness of cyclodextrin-based bioremediation technology in enhancing the mineralization of diuron, a phenylurea herbicide, in contaminated soils. This approach employs a consortium of diuron-degrading bacteria, significantly improving diuron degradation to CO2 compared to traditional methods. Such advancements suggest potential applications in the remediation of soils contaminated with similar compounds, offering a promising solution for environmental cleanup efforts (Villaverde et al., 2012).
Chemical Synthesis and Potential Agricultural Interest
Studies have also focused on the preparation of pyridyl phenylureas, highlighting their potential agricultural interest. These compounds, including variants like "N-(2,6-dichloro-4-methylpyridin-3-yl)-N'-phenylurea," have been synthesized for potential applications in agriculture, indicating a broader scope of use in crop protection and herbicide development (Setliff et al., 1989).
Herbicide Transformation and Drinking Water Safety
Research on the transformation of phenylurea herbicides during drinking water disinfection processes has revealed insights into the mechanisms involved and the potential formation of harmful by-products. Understanding these transformations is crucial for assessing and mitigating risks associated with the presence of such compounds in water sources, thereby ensuring the safety of drinking water (Chusaksri et al., 2012).
Antiviral and Antimicrobial Applications
Another interesting avenue of research is the exploration of N-(pyrimidin-5-yl)-N'-phenylureas for their anti-TMV (tobacco mosaic virus) activity. This indicates a potential for the development of new antiviral agents that could be used in the protection of crops against viral diseases, showcasing the versatility of N-(2,6-dichloro-4-methylpyridin-3-yl)-N'-phenylurea derivatives in agricultural settings (Yuan et al., 2011).
Propriétés
IUPAC Name |
1-(2,6-dichloro-4-methylpyridin-3-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-7-10(14)17-12(15)11(8)18-13(19)16-9-5-3-2-4-6-9/h2-7H,1H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCUMDOCBGHXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=O)NC2=CC=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Piperidin-1-YL)-N'-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B5505601.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5505609.png)
![3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5505612.png)
![N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5505628.png)
![Methyl 4-[2-(2-nitrophenyl)sulfanylacetyl]oxybenzoate](/img/structure/B5505644.png)
![N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5505648.png)
![N,N-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B5505654.png)
![4-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5505662.png)
![1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5505667.png)



![2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B5505692.png)
